4-Hydroxy-2-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIDYOLZFAQBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941718 | |
| Record name | 2-Methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19875-04-8 | |
| Record name | 4-Hydroxy-2-methylpyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrimidines are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:
Table 1: Comparative Overview of Pyrimidine Derivatives
Hydroxyl Group (4-OH) :
- Acidity: The hydroxyl group in 4-Hydroxy-2-methylpyrimidine enables deprotonation under basic conditions, facilitating coordination with metals (e.g., Cu²⁺, Fe³⁺) . In contrast, 4-Hydroxypyrimidine lacks the methyl group, reducing its stability in non-polar solvents .
- Hydrogen Bonding : The hydroxyl group participates in intermolecular hydrogen bonds, influencing crystal packing and solubility. For example, 4-Hydroxy-6-methoxymethyl-2-(methylthio)pyrimidine forms stable crystals due to S···O interactions .
Methyl Group (2-CH₃) :
- Lipophilicity : The methyl group in 4-Hydroxy-2-methylpyrimidine increases logP by ~0.5 compared to 4-Hydroxypyrimidine, enhancing membrane permeability .
- Steric Effects: In 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one (CAS 127892-80-2), bulky substituents distort the pyrimidine ring, reducing planarity and altering binding affinity .
Amino vs. Hydroxyl Substitution :
- 2-Amino-4-methylpyrimidine (CAS 108-52-1) exhibits stronger basicity and nucleophilicity, making it suitable for coupling reactions in antimetabolite drug synthesis . In contrast, the hydroxyl group in 4-Hydroxy-2-methylpyrimidine favors electrophilic substitution reactions .
Research Findings and Data Highlights
Table 2: Spectroscopic and Crystallographic Data
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